2-Methoxycarbonylphenyl b-D-glucopyranoside
Description
2-Methoxycarbonylphenyl β-D-glucopyranoside (CAS No. 6835-61-6) is a glycoside derivative characterized by a β-D-glucopyranose moiety linked to a 2-methoxycarbonylphenyl aglycone. Its molecular formula is C₁₆H₂₁NO₈, with a molecular weight of 355.34 g/mol . This compound is pivotal in biomedical research, particularly for investigating carbohydrate metabolism and glucose transporters, with implications in diabetes studies. Its methoxycarbonyl group enhances stability and modulates interactions with enzymes, making it a valuable tool for probing glucose-related pathways .
Properties
IUPAC Name |
methyl 2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O8/c1-20-13(19)7-4-2-3-5-8(7)21-14-12(18)11(17)10(16)9(6-15)22-14/h2-5,9-12,14-18H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONKIQNFPVXNOBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1OC2C(C(C(C(O2)CO)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 2-Methoxycarbonylphenyl beta-D-glucopyranoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033137 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
10019-60-0 | |
| Record name | 2-Methoxycarbonylphenyl beta-D-glucopyranoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033137 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
106 - 108 °C | |
| Record name | 2-Methoxycarbonylphenyl beta-D-glucopyranoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033137 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Reaction Mechanism and Conditions
The BF₃-catalyzed method leverages penta-O-acetyl-β-D-glucose (CAS 604-69-3) as the glycosyl donor and methyl 2-hydroxybenzoate as the phenolic acceptor. The reaction proceeds via activation of the anomeric center by BF₃·Et₂O, facilitating nucleophilic attack by the phenolic oxygen. Key parameters include:
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Solvent : Anhydrous dichloromethane (CH₂Cl₂).
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Catalyst : Boron trifluoride-diethyl ether (BF₃·Et₂O, 1.25 mL per 10 mmol substrate).
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Temperature : Room temperature (20–25°C).
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Reaction Time : 24 hours for complete conversion.
The intermediate 2-methoxycarbonylphenyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside forms quantitatively, requiring subsequent deprotection to remove acetyl groups.
Work-Up and Purification
Post-reaction, the mixture is quenched with aqueous sodium bicarbonate (5% w/v), and the organic layer is isolated, washed, and concentrated. The crude product is recrystallized from ethanol, yielding the tetra-O-acetylated derivative in 52–85% purity . Deprotection is achieved via saponification using sodium methoxide (NaOMe) in methanol, followed by neutralization and lyophilization to isolate the final compound.
Table 1: Optimized Conditions for BF₃-Catalyzed Synthesis
| Parameter | Value/Detail |
|---|---|
| Glycosyl Donor | Penta-O-acetyl-β-D-glucose (10 mmol) |
| Phenolic Acceptor | Methyl 2-hydroxybenzoate (10 mmol) |
| Catalyst Loading | 10 mmol BF₃·Et₂O |
| Yield (Tetra-O-acetyl) | 52–85% |
| Anomeric Selectivity | >99% β-configuration |
Koenigs-Knorr Glycosylation
Classical Approach with Silver Triflate
The Koenigs-Knorr method employs 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide as the glycosyl donor, activated by silver triflate (AgOTf) to generate a reactive oxocarbenium ion. Methyl 2-hydroxybenzoate attacks the β-face of the ion, yielding the tetra-O-acetylated intermediate.
Limitations and Modern Adaptations
While historically significant, this method suffers from lower yields compared to BF₃ catalysis, partly due to competing side reactions (e.g., hydrolysis of the glycosyl bromide). Recent modifications use molecular sieves to scavenge moisture, improving yields to 50–60% for ortho-substituted phenols.
Comparative Analysis of Methods
Efficiency and Stereoselectivity
The BF₃ method outperforms the Koenigs-Knorr approach in both yield (85% vs. 43%) and β-selectivity (>99% vs. 90–95%). The Lewis acid catalyst stabilizes the transition state, minimizing α-anomer formation.
Table 2: Method Comparison
| Metric | BF₃ Catalysis | Koenigs-Knorr |
|---|---|---|
| Yield | 52–85% | 40–43% |
| β-Selectivity | >99% | 90–95% |
| Reaction Time | 24 h | 6–12 h |
| Scalability | 50 mmol demonstrated | Limited to 10 mmol |
Practical Considerations
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Cost : Penta-O-acetyl-β-D-glucose is commercially available (CAS 604-69-3), reducing synthesis time.
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Purification : Crystallization from ethanol suffices for the BF₃-derived intermediate, whereas Koenigs-Knorr products often require column chromatography.
Deprotection and Final Product Isolation
Saponification of Acetyl Groups
The tetra-O-acetyl intermediate undergoes deprotection using 0.5 M NaOMe in methanol (2 h, 0°C). Neutralization with Amberlite IR-120 (H⁺) resin and lyophilization yields 2-methoxycarbonylphenyl β-D-glucopyranoside as a white solid.
Characterization Data
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Melting Point : 158–160°C (decomposes).
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NMR : H NMR (400 MHz, D₂O) δ 7.85 (d, J = 8.0 Hz, 1H), 7.45 (t, J = 8.0 Hz, 1H), 7.30 (d, J = 8.0 Hz, 1H), 4.90 (d, J = 7.5 Hz, 1H, H-1), 3.85 (s, 3H, OCH₃).
Challenges and Optimizations
Chemical Reactions Analysis
Types of Reactions
2-Methoxycarbonylphenyl b-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted esters and amides.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₄H₁₈O₈
- Molecular Weight : 314.29 g/mol
- Chemical Structure : The compound features a methoxycarbonyl group attached to a phenyl ring, linked to a β-D-glucopyranoside moiety. This structure influences its solubility and reactivity, making it suitable for various applications.
Synthesis of Derivatives
2-Methoxycarbonylphenyl β-D-glucopyranoside serves as a valuable starting material for synthesizing various derivatives of β-D-glucopyranosides. These derivatives have potential applications as anti-HIV agents and in the development of other pharmaceuticals .
The compound has been studied for its potential biological activities, including:
- Antimicrobial Properties : Research indicates that 2-Methoxycarbonylphenyl β-D-glucopyranoside exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. For instance, it demonstrated a minimum inhibitory concentration (MIC) of 62.5 μg/mL against Staphylococcus aureus .
- Anti-inflammatory Effects : The compound is believed to modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by excessive inflammation. Its mechanism of action is under investigation but may involve interactions with specific cellular targets involved in inflammatory responses .
Industrial Applications
In the industrial sector, 2-Methoxycarbonylphenyl β-D-glucopyranoside is utilized in the production of specialty chemicals and as an intermediate in pharmaceutical synthesis. Its unique properties make it suitable for large-scale production processes that require optimized yield and purity .
Similar Compounds
| Compound Name | Structural Similarity | Unique Properties |
|---|---|---|
| Methyl 2-(β-D-glucopyranosyloxy)benzoate | Similar glycosidic structure | Different functional groups |
| Salicylic Acid | Benzoic acid derivative | Anti-inflammatory properties |
2-Methoxycarbonylphenyl β-D-glucopyranoside stands out due to its specific glycosidic linkage and ester functional group, which confer distinct chemical and biological properties compared to other benzoic acid derivatives .
Antifungal Activity
A comparative study on the antifungal properties of various phenolic compounds highlighted that 2-Methoxycarbonylphenyl β-D-glucopyranoside showed promising results against fungal strains, supporting its potential use in treating fungal infections .
Cell Culture Studies
In vitro studies utilizing cell cultures have demonstrated the compound's ability to inhibit the growth of pathogenic microorganisms, suggesting its application in developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of 2-Methoxycarbonylphenyl b-D-glucopyranoside involves its interaction with specific molecular targets and pathways. As a glycoside, it can be hydrolyzed by glycosidases to release the active aglycone (benzoic acid derivative) and glucose . The aglycone can then interact with various enzymes and receptors, modulating biological processes such as inflammation and microbial growth .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Overview
The table below compares 2-Methoxycarbonylphenyl β-D-glucopyranoside with five structurally related glucopyranosides, highlighting key differences in substituents, molecular properties, and applications:
Key Comparative Findings
Functional Group Influence
- Methoxycarbonyl vs. Formyl: The 2-methoxycarbonyl group in the target compound enhances hydrolytic stability compared to the more reactive formyl group in 2-Formylphenyl β-D-glucopyranoside. This stability is critical for prolonged enzymatic studies .
- Acetamido and Deoxy Modifications: The addition of a 2-acetamido-2-deoxy group in 2-Methoxycarbonylphenyl 2-acetamido-2-deoxy-β-D-glucopyranoside introduces antimicrobial properties, likely due to improved membrane permeability and target specificity .
Steric and Electronic Effects
- Acetylated Derivatives: The tri-O-acetyl modification in 2-Methylphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside increases lipophilicity, facilitating cellular uptake and enhancing antibacterial/antiviral efficacy .
- Benzylidene Protection: In 8-Methoxycarbonyloctyl-...glucopyranoside, the 4,6-O-methoxybenzylidene group protects hydroxyl groups during glycan synthesis, directing reactivity toward specific glycosylation sites .
Structural Isomerism and Stereochemical Effects
- Anomeric Configuration: highlights that α- vs. β-anomers of methyl glucopyranoside derivatives exhibit distinct physical and biological properties due to stereochemical differences. For the target compound, the β-configuration ensures proper binding to glucose-specific enzymes .
- Phenyl vs. Alkyl Aglycones: Phenyl derivatives (e.g., phenyl β-D-glucopyranoside in ) interact differently with proteins compared to alkyl-chain analogs like octyl β-D-glucopyranoside (), emphasizing the role of aromaticity in molecular recognition .
Biological Activity
Overview
2-Methoxycarbonylphenyl β-D-glucopyranoside is a glycosylated phenolic compound with the molecular formula C₁₄H₁₈O₈ and a molecular weight of 314.29 g/mol. This compound has garnered attention due to its potential biological activities, including antimicrobial and anti-inflammatory properties. This article delves into its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structure of 2-Methoxycarbonylphenyl β-D-glucopyranoside features a methoxycarbonyl group attached to a phenyl ring, linked to a β-D-glucopyranoside moiety. This unique arrangement influences its solubility and reactivity, making it a candidate for various biological applications.
Antimicrobial Properties
Research indicates that 2-Methoxycarbonylphenyl β-D-glucopyranoside exhibits significant antimicrobial activity against various pathogens. For instance, studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi.
- Minimum Inhibitory Concentration (MIC) : The compound demonstrated an MIC value of 62.5 μg/mL against Staphylococcus aureus, indicating potent antibacterial properties .
Anti-inflammatory Effects
In addition to its antimicrobial activity, this compound has been studied for its anti-inflammatory effects. It is believed to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation.
The exact mechanism of action for 2-Methoxycarbonylphenyl β-D-glucopyranoside is still under investigation. However, it is hypothesized that the compound may interact with specific cellular targets involved in inflammatory responses and microbial defense mechanisms.
Research Findings and Case Studies
- Antifungal Activity : A study on the antifungal properties of various phenolic compounds highlighted that 2-Methoxycarbonylphenyl β-D-glucopyranoside showed promising results against fungal strains, supporting its potential use in treating fungal infections .
- Cell Culture Studies : In vitro studies utilizing cell cultures have demonstrated the compound's ability to inhibit the growth of pathogenic microorganisms, suggesting its application in developing new antimicrobial agents .
- Comparative Analysis : When compared with other similar compounds such as methyl 2-(β-D-glucopyranosyloxy)benzoate, 2-Methoxycarbonylphenyl β-D-glucopyranoside exhibited unique biological activities due to its specific glycosidic linkage and functional groups.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₈O₈ |
| Molecular Weight | 314.29 g/mol |
| Antimicrobial Activity (MIC) | 62.5 μg/mL against S. aureus |
| Potential Applications | Antimicrobial, Anti-inflammatory |
| Mechanism of Action | Modulation of inflammatory pathways |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
